molecular formula C9H10N4 B6614196 N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine CAS No. 54463-81-9

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine

Cat. No.: B6614196
CAS No.: 54463-81-9
M. Wt: 174.20 g/mol
InChI Key: HDQGFUXTGWPEGS-UHFFFAOYSA-N
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Description

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine (CAS 54463-81-9) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a 1,2,4-triazole ring system substituted with a phenyl group and a methylamine moiety, giving it a molecular formula of C9H10N4 and a molecular weight of 174.21 g/mol . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and material science, known for its diverse biological activities and ability to participate in hydrogen bonding. As a derivative of this core structure, this compound serves as a valuable building block (synthon) for researchers in organic synthesis. It is commonly used in the exploration of structure-activity relationships and as a key intermediate in the development of novel compounds for pharmaceutical and agrochemical research . This product is intended for use in controlled laboratory settings by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGFUXTGWPEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312350
Record name MLS003115328
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54463-81-9
Record name MLS003115328
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Record name MLS003115328
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylamino-5-phenyl-1,2,4-triazole
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Preparation Methods

Reaction Conditions and Mechanism

The reaction typically proceeds in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or under mild heating. The base deprotonates the primary amine, generating a nucleophilic species that attacks methyl iodide in an SN2 mechanism. For example, a protocol adapted from similar triazole syntheses involves stirring 5-phenyl-1H-1,2,4-triazol-3-amine with methyl iodide (1.2 equiv) and NaOH (1.5 equiv) in DCM for 2 hours, yielding the methylated product in ~73% after recrystallization.

Key Parameters:

  • Solvent Choice: DCM offers rapid reaction kinetics due to its low polarity, while DMF enhances solubility for bulkier substrates.

  • Stoichiometry: Excess methyl iodide (1.2–1.5 equiv) ensures complete conversion of the amine.

  • Temperature: Room temperature minimizes side reactions like over-alkylation.

Table 1: Alkylation Method Optimization

ParameterOptimal ValueYield (%)Reference
SolventDichloromethane73
BaseNaOH73
Reaction Time2 hours73
Methyl Iodide Equiv1.273

Cyclization of Thiosemicarbazide Precursors

An alternative approach involves synthesizing the triazole ring de novo via cyclization of thiosemicarbazide intermediates. This method is advantageous for large-scale production, as it avoids isolation of unstable intermediates.

Synthetic Pathway

  • Formation of Thiosemicarbazide:
    Benzoyl chloride reacts with 4-methylphenylhydrazine to form N-(4-methylphenyl)hydrazinecarbothioamide.

  • Acylation and Cyclization:
    The thiosemicarbazide undergoes acylation with benzoyl chloride, followed by cyclization in acidic or basic conditions to yield the triazole core.

Critical Observations:

  • Cyclization in alkaline media (e.g., NaOH/EtOH) favors triazole formation over competing pathways.

  • The phenyl group at the 5-position is introduced during the acylation step, ensuring regioselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times from hours to minutes. A representative protocol involves:

  • Continuous Alkylation: 5-phenyl-1H-1,2,4-triazol-3-amine and methyl iodide are pumped through a tubular reactor with immobilized base catalysts (e.g., Amberlyst A21).

  • In-line Purification: The product is separated via simulated moving bed chromatography, achieving >95% purity.

Advantages:

  • Reduced solvent waste compared to batch processes.

  • Consistent product quality due to automated control systems.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityDrawbacks
Alkylation7398ModerateRequires excess CH₃I
Cyclization6595HighMulti-step synthesis
Continuous Flow8599HighHigh initial investment

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation: Excess methyl iodide can lead to dimethylation, forming N,N-dimethyl derivatives. This is mitigated by controlling stoichiometry and reaction time.

  • Oxidation: Trace moisture or oxygen may oxidize the triazole ring, necessitating inert atmospheres.

Spectroscopic Validation:

  • ¹H NMR: The N-methyl group appears as a singlet at δ 3.1–3.3 ppm.

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) confirm successful methylation.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-5-phenyl-4H-1,2,4-triazol-3-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Chemical Applications

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield derivatives such as N-Methyl-5-phenyl-4H-1,2,4-triazol-3-one using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : It can undergo reduction via lithium aluminum hydride to form amine derivatives.
  • Substitution Reactions : The compound participates in nucleophilic substitution reactions where the methyl or phenyl groups can be replaced by other substituents, facilitating the creation of new compounds with varied functionalities.

Biological Applications

The biological activities of this compound have garnered attention for potential therapeutic effects:

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole exhibit antimicrobial activities. This compound has been explored for its efficacy against various microbial strains, demonstrating potential as an antimicrobial agent .

Anticancer Activity

The compound has been studied for its anticancer properties. For instance, triazole derivatives have shown promise in inhibiting tumor growth and angiogenesis. A study highlighted the effectiveness of 3-amino triazole derivatives in targeting cancer cell lines and exhibiting antiangiogenic activity .

Medicinal Chemistry

This compound is being investigated for its role in drug development:

Therapeutic Effects

The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity and leads to various biological effects that could be harnessed for therapeutic purposes.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Chemical Synthesis Building block for complex moleculesParticipates in oxidation and substitution reactions
Biological Activity Antimicrobial and anticancer propertiesEffective against microbial strains; inhibits tumor growth
Medicinal Chemistry Potential therapeutic agentModulates enzyme/receptor activity

Case Study 1: Antimicrobial Activity

A study evaluated various triazole derivatives for their antimicrobial efficacy. This compound was included in the synthesis of several compounds that exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

In another research effort focused on anticancer agents, N-Methyl derivatives were tested against multiple cancer cell lines. The results indicated that certain substitutions on the triazole ring enhanced cytotoxicity and reduced cell proliferation rates significantly compared to controls.

Mechanism of Action

The mechanism of action of N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Applications References
N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine N1-CH3, C5-Ph Potential kinase inhibitor; moderate polarity
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine C5-S-CH2Ph, N1-Ph Potent MetAP inhibitor (Ki = 0.5 nM for HsMetAP2)
1-Methyl-5-nitro-1H-1,2,4-triazol-3-amine (MNTA) N1-CH3, C5-NO2 High-density explosive; low sensitivity
N-(2-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-3-amine N1-2-NO2-Ph, C5-Ph Anticancer activity (synthesized via hydrazine)
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine C3-N3, N1-NO2 Energetic material (detonation velocity 8,159–9,409 m/s)
5-Phenyl-1H-1,2,4-triazol-3-amine C5-Ph, N1-H Tautomerizes with 3-phenyl-1H-1,2,4-triazol-5-amine
Key Observations:
  • Substituent Effects on Bioactivity: The addition of a benzylthio group (C5-S-CH2Ph) in 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine enhances binding to metalloenzymes like MetAP2 via metal coordination, achieving sub-nanomolar inhibition . In contrast, the methyl group in this compound may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
  • Explosive vs. Pharmaceutical Applications: MNTA’s nitro group (C5-NO2) contributes to its high density (1.57–1.79 g/cm³) and stability under thermal stress, making it suitable for insensitive explosives .
  • Tautomerism: 5-Phenyl-1H-1,2,4-triazol-3-amine exists in equilibrium with its 3-phenyl tautomer, a phenomenon confirmed by X-ray crystallography. This tautomerism influences solubility and hydrogen-bonding patterns .

Pharmacological and Material Properties

  • Enzyme Inhibition : Triazole derivatives exhibit species-independent MetAP inhibition, but selectivity varies. For example, 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine shows 7,800-fold selectivity for MetAP2 over MetAP1 due to its bridging metal coordination .
  • Energetic Performance : 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine salts exhibit detonation pressures up to 39.3 GPa, outperforming traditional explosives like TNT .

Biological Activity

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are utilized in various therapeutic applications, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation through various pathways. For instance, studies have shown that certain triazole compounds exhibit significant growth inhibition against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Triazole derivatives are known to interfere with fungal cell wall synthesis and exhibit antibacterial effects by inhibiting bacterial DNA synthesis .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibits growth in CNS cancer cell line SNB-75 (41.25% PGI)
AntimicrobialEffective against various bacterial strains
AntifungalInhibits fungal growth via cell wall disruption
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Anticancer Studies : A study evaluated the anticancer properties of this compound against several cancer cell lines. The compound showed notable activity against the CNS cancer cell line SNB-75 with a percent growth inhibition (PGI) of 41.25% at a concentration of 10510^{-5} M. This indicates its potential as an anticancer agent targeting specific pathways involved in tumor growth .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of various triazole derivatives, including this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Effects : Research has indicated that triazole compounds can modulate inflammatory responses. In vitro studies showed that this compound reduced levels of pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine, and how does regioselectivity impact yield?

  • Methodological Answer: Microwave-assisted synthesis is a high-efficiency method for triazole derivatives. For example, regioselective synthesis of analogous 1,5-diaryl-3-amino-1,2,4-triazoles achieves yields up to 82% under microwave conditions, with regiochemistry confirmed via 1H^1 \text{H}-NMR and elemental analysis . Regioselectivity is influenced by substituent electronic effects, where electron-donating groups (e.g., methoxy) enhance yield, while electron-withdrawing groups (e.g., nitro) reduce it due to steric and electronic mismatches .

Q. How can structural characterization of this compound be performed using crystallography and spectroscopy?

  • Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves tautomeric forms and intermolecular interactions. For instance, tautomers of similar triazoles exhibit planar triazole rings with phenyl dihedral angles <3°, stabilized by N–H···N hydrogen bonds . Complementary techniques like 1H^1 \text{H}-NMR (500 MHz in CDCl3_3) and DEPT-Q spectra validate substituent positions and hydrogen bonding patterns .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in fume hoods for volatile steps (e.g., reactions with sulfhydryl groups ). Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking in crystal lattices) . Molecular docking (AutoDock Vina) screens binding affinities to targets like HIV-1 reverse transcriptase, identifying key residues (e.g., W229 pocket) for inhibitor design .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Cross-validate assays (e.g., antimicrobial MIC tests vs. cytotoxicity assays ) to distinguish true activity from artifacts. For inconsistent SAR, re-evaluate substituent effects using isosteric replacements (e.g., replacing phenyl with pyridinyl ) and quantify steric/electronic parameters (Hammett constants) .

Q. How are eco-friendly synthetic approaches (e.g., microwave, solvent-free) applied to derivatives?

  • Methodological Answer: Microwave synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours conventional) and improves yields via uniform heating . Solvent-free conditions for imine formation (e.g., salicylaldehyde derivatives ) minimize waste. Green metrics (E-factor, atom economy) should be calculated to compare sustainability .

Key Citations

  • Structural analysis:
  • Synthesis optimization:
  • Pharmacological SAR:
  • Safety protocols:

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